molecular formula C16H14FNO3 B5685868 ethyl 3-[(4-fluorobenzoyl)amino]benzoate

ethyl 3-[(4-fluorobenzoyl)amino]benzoate

Cat. No. B5685868
M. Wt: 287.28 g/mol
InChI Key: ZMQQGHMEANHACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-fluorobenzoyl)amino]benzoate, also known as FBA, is a chemical compound that belongs to the family of benzamides. It is a white crystalline solid that is soluble in organic solvents. FBA has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Ethyl 3-[(4-fluorobenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields of science. In pharmacology, ethyl 3-[(4-fluorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic properties. It has been used as a model compound to study the structure-activity relationship of benzamides. ethyl 3-[(4-fluorobenzoyl)amino]benzoate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-fluorobenzoyl)amino]benzoate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, ethyl 3-[(4-fluorobenzoyl)amino]benzoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ethyl 3-[(4-fluorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has been reported to reduce the production of inflammatory cytokines and chemokines. ethyl 3-[(4-fluorobenzoyl)amino]benzoate has also been shown to reduce the expression of COX-2 in inflamed tissues. In addition, ethyl 3-[(4-fluorobenzoyl)amino]benzoate has been reported to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(4-fluorobenzoyl)amino]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. ethyl 3-[(4-fluorobenzoyl)amino]benzoate is also soluble in organic solvents, which makes it easy to work with in the lab. However, ethyl 3-[(4-fluorobenzoyl)amino]benzoate has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully characterize its properties and potential applications.

Future Directions

There are several future directions for research on ethyl 3-[(4-fluorobenzoyl)amino]benzoate. One area of interest is the development of ethyl 3-[(4-fluorobenzoyl)amino]benzoate-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of ethyl 3-[(4-fluorobenzoyl)amino]benzoate as a potential anti-inflammatory and analgesic agent in humans. Further research is also needed to fully understand the mechanism of action of ethyl 3-[(4-fluorobenzoyl)amino]benzoate and its potential applications in other fields of science.

Synthesis Methods

The synthesis of ethyl 3-[(4-fluorobenzoyl)amino]benzoate involves the reaction of 4-fluorobenzoyl chloride with ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields ethyl 3-[(4-fluorobenzoyl)amino]benzoate as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

ethyl 3-[(4-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQQGHMEANHACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorobenzamido)benzoate

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